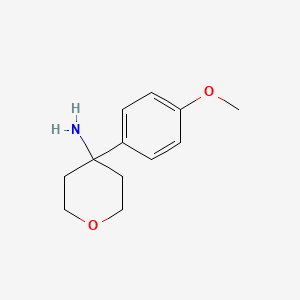

4-(4-Methoxyphenyl)oxan-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyphenyl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-14-11-4-2-10(3-5-11)12(13)6-8-15-9-7-12/h2-5H,6-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXHHFBHQNKYDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CCOCC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Methoxyphenyl Oxan 4 Amine

Retrosynthetic Analysis and Key Disconnection Strategies for the Oxane Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 4-(4-Methoxyphenyl)oxan-4-amine, several logical disconnection strategies can be envisioned.

A primary disconnection is at the C4-N bond, which simplifies the target molecule into a 4-substituted oxane precursor and an ammonia (B1221849) equivalent (Scheme 1, Path A). This approach is attractive as it allows for the late-stage introduction of the crucial amine functionality. The key intermediate in this strategy would be 4-(4-methoxyphenyl)oxan-4-one or a derivative thereof.

Alternatively, disconnection of the C4-aryl bond (Scheme 1, Path B) leads to a 4-aminooxane synthon and a p-methoxyphenyl organometallic reagent. This strategy would involve the formation of a carbon-carbon bond on a pre-existing amino-substituted heterocyclic core.

A more fundamental approach involves breaking the C-O bonds of the oxane ring itself (Scheme 1, Path C). This leads to an acyclic precursor, such as a substituted 1,5-diol, which can be cyclized to form the tetrahydropyran (B127337) ring. This strategy allows for the construction of the carbon skeleton before the formation of the heterocyclic ring. Each of these strategies offers distinct advantages and challenges regarding the availability of starting materials and the chemoselectivity of the required transformations.

Scheme 1: Key Retrosynthetic Disconnections for this compound (A hypothetical illustration of disconnection strategies)

Development of Novel Synthetic Pathways

Building upon the retrosynthetic analysis, several novel synthetic pathways can be proposed for the construction of this compound.

Catalytic Approaches in this compound Synthesis

Catalysis offers a powerful means to achieve high efficiency and selectivity in organic synthesis. For the construction of the oxane ring, platinum- or gold-catalyzed intramolecular hydroalkoxylation of a corresponding unsaturated alcohol precursor could be employed.

The introduction of the amine group can be effectively achieved through catalytic reductive amination of a 4-(4-methoxyphenyl)oxan-4-one intermediate. This reaction, typically catalyzed by palladium or nickel, involves the condensation of the ketone with ammonia to form an imine, which is then reduced in situ to the desired amine. Alternatively, Buchwald-Hartwig amination could be utilized to couple a 4-halo-4-(4-methoxyphenyl)oxane with an amine source, although the construction of the quaternary halide center might be challenging. Organocatalysis also presents viable options, particularly for stereoselective transformations.

Multi-Component Reaction Strategies for Oxane-Amine Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, offer significant advantages in terms of step economy and molecular complexity generation. A hypothetical MCR for the synthesis of this compound could involve the condensation of a 1,5-dielectrophile with p-methoxyaniline and a nucleophile that ultimately forms the C4-substituent. While a direct MCR for this specific target is not reported, the principles of reactions like the Hantzsch dihydropyridine (B1217469) synthesis or the Asinger reaction can inspire the design of novel MCRs for related structures.

Stereoselective Synthesis and Chiral Resolution Techniques for Enantiopure this compound

The C4 position of this compound is a stereocenter, making the development of stereoselective synthetic methods crucial for accessing enantiopure forms of the compound.

Stereoselective Synthesis: An enantioselective approach could involve the asymmetric reduction of the precursor ketone, 4-(4-methoxyphenyl)oxan-4-one, using a chiral reducing agent or a catalyst such as a Noyori-type ruthenium complex. Alternatively, a chiral auxiliary could be employed to direct the stereochemical outcome of a key bond-forming reaction. The use of chiral Brønsted acids has also been shown to be effective in the kinetic resolution of cyclic secondary amines, a strategy that could be adapted for this target.

Chiral Resolution: If a racemic synthesis is pursued, the resulting enantiomers can be separated through chiral resolution. researchgate.netethz.ch A common method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid, followed by fractional crystallization. Another powerful technique is chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to separate the enantiomers.

Optimization of Reaction Conditions and Process Scalability

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. Key parameters such as temperature, solvent, catalyst loading, and reaction time must be systematically varied to maximize the yield and purity of the desired product. For instance, in a potential reductive amination step to form the target compound, a design of experiments (DoE) approach could be used to efficiently explore the parameter space.

Table 1: Hypothetical Optimization of Reductive Amination This table is for illustrative purposes only and does not represent actual experimental data.

| Entry | Catalyst (mol%) | Pressure (bar H₂) | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd/C (5) | 1 | 25 | Methanol (B129727) | 65 |

| 2 | Pd/C (5) | 10 | 25 | Methanol | 85 |

| 3 | Pd/C (5) | 10 | 50 | Methanol | 92 |

| 4 | Raney Ni (10) | 10 | 50 | Ethanol | 88 |

| 5 | Pd/C (2) | 10 | 50 | Methanol | 90 |

Scaling up a synthesis from the laboratory to an industrial scale presents additional challenges, including heat and mass transfer, reagent addition control, and the need for scalable purification methods. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness.

Preparation of Chemically Modified Derivatives of this compound

The synthesis of chemically modified derivatives is essential for exploring structure-activity relationships in drug discovery and for fine-tuning the properties of materials. The structure of this compound offers several handles for derivatization.

The primary amine group is a versatile site for modification. It can be readily acylated with acid chlorides or anhydrides, alkylated with alkyl halides, or sulfonated with sulfonyl chlorides to form a wide range of amides, secondary/tertiary amines, and sulfonamides, respectively. sigmaaldrich.comresearchgate.net

The methoxyphenyl group can also be modified. Demethylation of the methoxy (B1213986) group, for example, using boron tribromide, would yield the corresponding phenol (B47542), which can then be further functionalized. The aromatic ring itself can undergo electrophilic aromatic substitution, although the reaction conditions would need to be carefully controlled to avoid side reactions with the amine group.

Table 2: Potential Derivatives of this compound This table is for illustrative purposes only and does not represent actual experimental data.

| Derivative | Reagent | Reaction Type |

|---|---|---|

| N-acetyl-4-(4-methoxyphenyl)oxan-4-amine | Acetic anhydride | Acylation |

| N-benzyl-4-(4-methoxyphenyl)oxan-4-amine | Benzyl bromide | Alkylation |

| N-(phenylsulfonyl)-4-(4-methoxyphenyl)oxan-4-amine | Benzenesulfonyl chloride | Sulfonylation |

| 4-(4-hydroxyphenyl)oxan-4-amine | Boron tribromide | Demethylation |

Functionalization of the Amino Group

The primary amine of this compound serves as a key handle for structural modification, allowing for the introduction of a wide array of functional groups through acylation, sulfonylation, and alkylation reactions.

Acylation: The amino group can readily undergo acylation with various acylating agents, such as acyl chlorides or carboxylic anhydrides, to form the corresponding amides. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. In instances where other functional groups sensitive to acylation are present, chemoselective N-acylation can be achieved. For example, in compounds containing both hydroxyl and amino groups, the amino group can be selectively protected by protonation under acidic conditions, allowing for chemoselective O-acylation of the hydroxyl group. nih.gov Subsequent acylation of the amine can then be performed under basic or neutral conditions. The choice of solvent and base is critical to ensure high yields and minimize side reactions.

Sulfonylation: The synthesis of sulfonamides from this compound can be accomplished by reacting the primary amine with sulfonyl chlorides in the presence of a base. ijarsct.co.inorganic-chemistry.org This reaction is a standard method for the formation of sulfonamides and is applicable to a wide range of sulfonyl chlorides, allowing for the introduction of diverse aryl and alkylsulfonyl groups. ijarsct.co.in Alternative methods for sulfonamide synthesis that may be applicable include the aminolysis of p-nitrophenylsulfonates, which offers a route for sulfonamide formation under conditions that may be milder than using sulfonyl chlorides. nih.gov Furthermore, recent advancements in electrochemical methods have demonstrated the oxidative coupling of thiols and amines to form sulfonamides, presenting a greener alternative to traditional methods. cardiff.ac.uk

Alkylation: N-alkylation of the amino group can introduce one or two alkyl substituents, leading to secondary or tertiary amines, respectively. Direct alkylation with alkyl halides can be challenging due to the potential for over-alkylation. Reductive amination represents a more controlled approach, involving the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, which is then reduced in situ to the corresponding alkylated amine.

Derivatization of the Methoxyphenyl Moiety

The methoxyphenyl group of this compound offers another site for structural modification, primarily through demethylation to the corresponding phenol or through electrophilic substitution on the aromatic ring.

Demethylation: The cleavage of the methyl ether to yield the corresponding phenol is a common and important transformation. This can be achieved using various reagents, with boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) being a particularly effective method for demethylating aryl methyl ethers. researchgate.neteur.nl The reaction typically proceeds under anhydrous conditions, and care must be taken during workup due to the reactivity of BBr₃ with water. researchgate.net Another widely used method is refluxing with strong acids such as 47% hydrobromic acid (HBr), often in the presence of a co-solvent like acetic acid. chem-station.comcommonorganicchemistry.com More recent methods have explored the use of reagents like 3-mercaptopropionic acid for demethylation, which may offer advantages in terms of selectivity and reaction conditions for certain substrates. google.com The resulting phenol is a versatile intermediate that can be further functionalized, for example, through O-alkylation or esterification.

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. libretexts.orgmyetutors.com This allows for the introduction of various substituents onto the phenyl ring.

Halogenation: Reactions with halogens, such as bromine in the presence of a polar solvent like ethanoic acid, would be expected to yield a mixture of ortho- and para-brominated products relative to the methoxy group, with the para-isomer typically being the major product due to reduced steric hindrance. vedantu.com For less reactive halogens or substrates, a Lewis acid catalyst may be required. wikipedia.orgmasterorganicchemistry.com

Nitration: Treatment with a nitrating mixture (concentrated nitric and sulfuric acid) would similarly be expected to yield ortho- and para-nitro derivatives. myetutors.comcdnsciencepub.comstmarys-ca.edu The reaction conditions would need to be carefully controlled to avoid over-nitration or oxidation, especially given the presence of the activating methoxy group and the basic amine. byjus.com Protection of the amino group may be necessary prior to nitration to prevent its oxidation and to avoid the formation of meta-directing anilinium ions in the acidic medium. byjus.com

Isotopic Labeling Strategies for Research Probes

For in vivo imaging studies, such as Positron Emission Tomography (PET), and for mechanistic studies, the synthesis of isotopically labeled versions of this compound is essential. Common isotopes for such purposes include deuterium (B1214612) (²H), carbon-13 (¹³C), and the positron-emitting radioisotopes carbon-11 (B1219553) (¹¹C) and fluorine-18 (B77423) (¹⁸F).

Deuterium Labeling: Deuterium can be incorporated into the molecule to serve as an internal standard for mass spectrometry or to study kinetic isotope effects. Labeling of the aromatic ring can be achieved by electrophilic aromatic substitution using a deuterated acid, such as D₂SO₄ in D₂O. youtube.com This method relies on the exchange of protons for deuterons on the aromatic ring. youtube.com Deuterium can also be introduced into the oxane ring, potentially through reduction of a suitable precursor with a deuterium source like sodium borodeuteride (NaBD₄).

Carbon-13 Labeling: Carbon-13 labeling is valuable for nuclear magnetic resonance (NMR) studies and as a non-radioactive tracer. A key position for labeling is the methoxy group. This can be achieved by using ¹³C-labeled methanol (¹³CH₃OH) as the methyl source in a Williamson ether synthesis or a Mitsunobu reaction with the corresponding phenol precursor, 4-(4-hydroxyphenyl)oxan-4-amine. xml-journal.net The synthesis of ¹³C-labeled DNA building blocks and other complex molecules often relies on the introduction of a ¹³C-labeled synthon at an early stage of the synthesis. nih.govnih.gov

Radiolabeling for PET: For PET imaging, short-lived positron-emitting isotopes are required.

Carbon-11 Labeling: The methoxy group is an ideal site for ¹¹C-labeling. This is typically achieved by reacting the phenolic precursor with [¹¹C]methyl iodide or [¹¹C]methyl triflate in the final step of the synthesis. nih.gov This late-stage methylation is crucial due to the short half-life of ¹¹C (approximately 20.4 minutes).

Fluorine-18 Labeling: With a longer half-life of approximately 109.8 minutes, ¹⁸F is another important PET isotope. mdpi.com Labeling with ¹⁸F can be achieved by nucleophilic substitution of a suitable leaving group (e.g., nitro group, trimethylammonium salt, or a halogen) on the aromatic ring with [¹⁸F]fluoride. The synthesis of a suitable precursor for radiofluorination is a key aspect of this strategy. nih.gov Isotopic labeling of the parent compound, if it contains fluorine, can also be a viable strategy. mdpi.com

Chemical Reactivity and Mechanistic Investigations of 4 4 Methoxyphenyl Oxan 4 Amine

Amine Reactivity and Functional Group Transformations

The lone pair of electrons on the nitrogen atom of the primary amine in 4-(4-methoxyphenyl)oxan-4-amine makes it a potent nucleophile, readily participating in a variety of chemical transformations. These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

Amide Bond Formation Reactions

The reaction of the primary amine of this compound with carboxylic acids or their derivatives to form a stable amide bond is a cornerstone of its reactivity. This transformation is of significant interest, particularly in the synthesis of biologically active molecules. For instance, the formation of a carboxamide from a derivative of this compound is a key step in the synthesis of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro-1,6-naphthyridine-3-carboxamide, a non-steroidal antagonist of the mineralocorticoid receptor. google.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of a carboxylic acid derivative. To facilitate this reaction, the carboxylic acid is often activated. Common activating agents include carbodiimides (like DCC or EDC), or conversion of the carboxylic acid to a more reactive species such as an acid chloride or an activated ester. In a patented industrial process, the amide formation was achieved by reacting the corresponding carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in tetrahydrofuran (B95107) (THF). google.com The reaction can also be driven by heating the amine with the carboxylic acid in the presence of a suitable catalyst or by using gaseous ammonia (B1221849) under pressure. google.com

Table 1: Representative Conditions for Amide Bond Formation

| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Solvent | Temperature | Product |

| This compound | Carboxylic Acid | DCC, EDC, or CDI/DMAP | THF, DMF | Room Temperature to 50°C | N-Acyl-4-(4-methoxyphenyl)oxan-4-amine |

| This compound | Acid Chloride | Base (e.g., triethylamine) | Dichloromethane (B109758) | 0°C to Room Temperature | N-Acyl-4-(4-methoxyphenyl)oxan-4-amine |

| This compound | Activated Ester | - | Aprotic Solvent | Room Temperature | N-Acyl-4-(4-methoxyphenyl)oxan-4-amine |

This table presents generalized conditions for amide bond formation with primary amines and is applicable to this compound based on standard organic chemistry principles and related patent literature.

Alkylation and Acylation Reactions

The nucleophilic nature of the primary amine in this compound allows it to undergo both alkylation and acylation reactions.

Alkylation: The introduction of an alkyl group onto the nitrogen atom can be achieved by reacting the amine with an alkyl halide. This is a nucleophilic substitution reaction where the amine displaces the halide from the alkylating agent. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. The reactivity of the product amine is often higher than the starting amine, making it difficult to selectively obtain the mono-alkylated product. To control the reaction, specific strategies such as using a large excess of the primary amine or employing protecting group chemistry are often necessary.

Acylation: Acylation involves the introduction of an acyl group (R-C=O) to the amine. This is typically achieved by reacting the amine with an acid chloride or an acid anhydride. Acylation is generally a more controlled reaction than alkylation, as the resulting amide is less nucleophilic than the starting amine, which prevents over-acylation. A related study on the acylation of [2-isopropyl-4-(o-methoxyphenyl)tetrahydropyran-4-yl]acetyl chloride with various amines demonstrates the formation of new amides, which provides a model for the expected reactivity of this compound. atlantis-press.com

Table 2: General Conditions for N-Alkylation and N-Acylation

| Reaction | Reagent | Catalyst/Base | Solvent | Typical Conditions | Product |

| N-Alkylation | Alkyl Halide (R-X) | Base (e.g., K₂CO₃) | DMF, Acetonitrile | Room Temperature to Reflux | N-Alkyl-4-(4-methoxyphenyl)oxan-4-amine |

| N-Acylation | Acid Chloride (RCOCl) | Base (e.g., Pyridine) | Dichloromethane, THF | 0°C to Room Temperature | N-Acyl-4-(4-methoxyphenyl)oxan-4-amine |

| N-Acylation | Acid Anhydride ((RCO)₂O) | - | Aprotic Solvent | Room Temperature to Mild Heating | N-Acyl-4-(4-methoxyphenyl)oxan-4-amine |

This table outlines general conditions for the N-alkylation and N-acylation of primary amines, which are expected to be applicable to this compound.

Schiff Base Condensation Pathways

Primary amines, including this compound, react with aldehydes and ketones to form imines, commonly known as Schiff bases. This condensation reaction is typically reversible and is often catalyzed by either an acid or a base. The reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. A study on the synthesis of Schiff bases from vanillin (B372448) and p-anisidine (B42471) provides insight into the expected reaction conditions. nih.gov The formation of Schiff bases from various amines and aldehydes is a well-established synthetic route.

The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer to form the carbinolamine. Subsequent acid or base-catalyzed elimination of a water molecule yields the imine. The equilibrium can often be shifted towards the product by removing the water formed during the reaction, for example, by azeotropic distillation.

Table 3: General Conditions for Schiff Base Formation

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Conditions | Product |

| This compound | Aldehyde (R-CHO) | Acid (e.g., p-TsOH) or Base | Toluene, Ethanol | Reflux with Dean-Stark trap | N-Alkylidene-4-(4-methoxyphenyl)oxan-4-amine |

| This compound | Ketone (R₂C=O) | Acid (e.g., p-TsOH) or Base | Toluene, Ethanol | Reflux with Dean-Stark trap | N-Alkylidene-4-(4-methoxyphenyl)oxan-4-amine |

This table provides general conditions for Schiff base formation with primary amines, which are applicable to this compound based on established chemical principles.

Reactivity Profile of the Methoxyphenyl Substituent

The methoxyphenyl group in this compound also exhibits characteristic reactivity, primarily centered on the aromatic ring and the methoxy (B1213986) group itself.

Aromatic Substitution Reactions on the Phenyl Ring

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles.

Common electrophilic aromatic substitution reactions that anisole (B1667542) and its derivatives undergo include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. For this compound, electrophilic attack is expected to occur predominantly at the positions ortho to the methoxy group (positions 3 and 5 on the phenyl ring), as the para position is already substituted. The presence of the bulky oxan-4-amine substituent might introduce some steric hindrance, potentially favoring substitution at the less hindered ortho position.

Table 4: Expected Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Catalyst | Expected Major Product(s) |

| Halogenation | Br₂ | FeBr₃ or no catalyst | 4-(3-Bromo-4-methoxyphenyl)oxan-4-amine |

| Nitration | HNO₃ | H₂SO₄ | 4-(4-Methoxy-3-nitrophenyl)oxan-4-amine |

| Sulfonation | SO₃ | H₂SO₄ | 4-Amino-4-(4-methoxy-3-sulfophenyl)oxane |

| Friedel-Crafts Acylation | RCOCl | AlCl₃ | 4-(3-Acyl-4-methoxyphenyl)oxan-4-amine |

This table outlines the expected major products of electrophilic aromatic substitution on the methoxyphenyl ring of this compound based on the directing effects of the methoxy group.

Oxidation and Reduction Pathways of the Methoxy Group

The methoxy group itself can undergo chemical transformations, although these reactions often require more forcing conditions compared to the reactions of the amine or the aromatic ring.

Oxidation: The methoxy group is generally stable to mild oxidizing agents. However, under more vigorous conditions, oxidative cleavage of the methyl group can occur to yield the corresponding phenol (B47542). This demethylation can be achieved using various reagents, including strong acids like HBr or HI, or with certain Lewis acids in the presence of a nucleophile. In some biological systems, O-demethylation is a known metabolic pathway for methoxylated amines.

Reduction: The methoxy group is generally resistant to reduction. The carbon-oxygen bond is strong, and typical catalytic hydrogenation conditions that might reduce other functional groups will usually leave the methoxy group intact. Cleavage of the methoxy group via reduction is not a common synthetic transformation.

Table 5: Reactions of the Methoxy Group

| Reaction | Reagent | Conditions | Product |

| Oxidative Demethylation | BBr₃ | -78°C to Room Temperature | 4-(4-Hydroxyphenyl)oxan-4-amine |

| Oxidative Demethylation | HBr (conc.) | Reflux | 4-(4-Hydroxyphenyl)oxan-4-amine |

This table presents representative conditions for the cleavage of the methoxy group in aryl methyl ethers, which are expected to be applicable to this compound.

Chemical Stability and Degradation Pathways of the Oxane Ring System

The oxane ring is a six-membered saturated heterocycle containing an oxygen atom. Generally, such rings are chemically stable due to the lack of significant ring strain, unlike smaller cyclic ethers such as epoxides or oxetanes. However, under certain conditions, the ring can undergo cleavage.

Thermal Stability Assessments

Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound are not readily found in the literature. However, studies on related heterocyclic compounds can provide insights. For instance, computational studies on the thermal decomposition of dihydropyran derivatives suggest that these rings can undergo retro-Diels-Alder reactions at elevated temperatures, typically in the gas phase. The presence of substituents can influence the decomposition temperature and the specific fragmentation pathways. For this compound, thermal decomposition would likely require high temperatures and might involve fragmentation of the substituent groups prior to or concurrently with the cleavage of the oxane ring itself.

Reactivity with Acids and Bases

The stability of the oxane ring in this compound is expected to be significant under both acidic and basic conditions, especially when compared to more strained cyclic ethers.

Basic Conditions: The oxane ring is generally very stable towards bases. Unlike epoxides, where the significant ring strain facilitates base-catalyzed ring-opening, the low strain of the tetrahydropyran (B127337) ring makes it resistant to nucleophilic attack by bases like hydroxides or alkoxides under normal conditions. rsc.org Therefore, degradation of the oxane ring in this compound under basic conditions is not expected to be a significant pathway. Any observed reactivity under basic conditions would likely involve the amine or the aryl group.

Kinetic and Mechanistic Studies of this compound Transformations

Detailed kinetic and mechanistic studies specifically for this compound are not available in the reviewed literature. However, the potential transformations would primarily involve the amine functionality.

One of the key reactions that amines undergo is N-dealkylation. While the "alkyl" group in this case is the oxane ring, cleavage of the C-N bond is a possibility under certain catalytic or oxidative conditions. The mechanism of such a reaction would depend on the specific reagents used. For example, oxidative N-dealkylation often proceeds through the formation of an iminium ion intermediate, which is then hydrolyzed.

Another potential transformation is related to the aryl ether linkage. The cleavage of aryl ether bonds is a challenging chemical transformation but can be achieved using strong acids, certain Lewis acids, or under reductive conditions with specific catalysts. The presence of the electron-donating methoxy group on the phenyl ring could influence the reactivity of the aromatic system in electrophilic substitution reactions, though the amino group would be the dominant directing group.

Due to the lack of specific experimental data, a quantitative analysis of the kinetics and a definitive elucidation of the reaction mechanisms for the transformations of this compound remain subjects for future research.

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Methoxyphenyl Oxan 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments collectively provide a complete picture of the atomic connectivity and stereochemical arrangement.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons, while the ¹³C NMR spectrum reveals the number and type of carbon atoms.

¹H NMR Spectroscopy: The expected ¹H NMR spectrum of 4-(4-Methoxyphenyl)oxan-4-amine would exhibit distinct signals corresponding to the protons of the methoxyphenyl group and the oxane ring. The aromatic protons of the para-substituted phenyl ring are anticipated to appear as a characteristic AA'BB' system, presenting as two sets of doublets. The protons on the oxane ring would likely show complex multiplets due to their diastereotopic nature and coupling with each other. The primary amine protons (NH₂) typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The methoxy (B1213986) group protons would be visible as a sharp singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals, accounting for all carbon atoms in the asymmetric structure. Data from analogous compounds, such as methyl 4-(4-methoxyphenyl)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, show typical shifts for the methoxyphenyl group carbons. rsc.org The quaternary carbon C4 of the oxane ring, bonded to both the phenyl ring and the amine group, would appear at a characteristic downfield shift.

Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on structural analysis and comparison with related compounds.

¹H NMR (in CDCl₃)| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.35 | d, J ≈ 8.8 Hz | 2H | H-2', H-6' (Aromatic) |

| ~ 6.90 | d, J ≈ 8.8 Hz | 2H | H-3', H-5' (Aromatic) |

| ~ 3.81 | s | 3H | -OCH₃ |

| ~ 3.80 - 3.60 | m | 4H | H-2, H-6 (Oxane) |

| ~ 2.20 - 2.00 | m | 4H | H-3, H-5 (Oxane) |

¹³C NMR (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 159.0 | C-4' (Aromatic) |

| ~ 135.0 | C-1' (Aromatic) |

| ~ 127.5 | C-2', C-6' (Aromatic) |

| ~ 114.0 | C-3', C-5' (Aromatic) |

| ~ 64.0 | C-2, C-6 (Oxane) |

| ~ 55.3 | -OCH₃ |

| ~ 52.0 | C-4 (Oxane) |

2D NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete bonding network.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically through 2 or 3 bonds). Key correlations would be observed between the adjacent protons on the oxane ring (H-2 with H-3, and H-5 with H-6), confirming their positions within the saturated ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms. It would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, for instance, confirming the assignment of the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons and linking different parts of the molecule. For this compound, crucial HMBC correlations would include:

Correlation from the aromatic protons H-2'/H-6' to the quaternary carbon C-4 of the oxane ring, confirming the connection point of the phenyl group.

Correlation from the methoxy protons (-OCH₃) to the aromatic carbon C-4', confirming the position of the methoxy group.

Correlations from the oxane ring protons (H-3/H-5) to the quaternary carbon C-4.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule.

The infrared and Raman spectra provide a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different bonds. For this compound, key functional groups would give rise to characteristic bands. The primary amine (-NH₂) would exhibit N-H stretching vibrations, while the ether linkages (aryl-O-CH₃ and the oxane C-O-C) would also produce distinct signals.

Predicted Vibrational Frequencies for this compound Predicted data based on characteristic functional group frequencies.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3400 - 3250 | N-H stretching (asymmetric & symmetric) | FTIR/Raman |

| 3100 - 3000 | Aromatic C-H stretching | FTIR/Raman |

| 2950 - 2850 | Aliphatic C-H stretching (CH₂) | FTIR/Raman |

| ~ 1610, ~1510 | Aromatic C=C stretching | FTIR/Raman |

| ~ 1600 | N-H bending (scissoring) | FTIR |

| 1250 - 1240 | Aryl-O-C stretching (asymmetric) | FTIR |

| 1180 - 1020 | C-N stretching | FTIR |

Beyond functional group identification, vibrational spectroscopy can offer insights into the molecule's three-dimensional structure. The conformation of the six-membered oxane ring, which is expected to adopt a stable chair conformation, influences the vibrational frequencies in the fingerprint region (below 1500 cm⁻¹). Specific C-O and C-C stretching and bending modes within this region can be sensitive to the axial or equatorial positioning of the substituents on the ring, providing supportive evidence for the predicted ground-state conformation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). The molecular formula of this compound is C₁₂H₁₇NO₂. sigmaaldrich.comchemscene.com The calculated monoisotopic mass allows for a precise comparison with the experimentally determined value, typically with an error of less than 5 ppm.

Expected High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ |

| Monoisotopic Mass | 207.1259 u |

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural proof by breaking the molecule into smaller, identifiable pieces. For the protonated molecule [M+H]⁺, likely fragmentation pathways would include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a significant fragment ion.

Cleavage of the C-N bond: Resulting in fragments corresponding to the oxane and methoxyphenyl moieties.

Fragmentation of the oxane ring: Characteristic ring-opening or cleavage patterns that help confirm the saturated heterocyclic structure.

Electronic Absorption Spectroscopy (UV-Vis) and Tautomeric Studies

The electronic absorption spectrum of this compound is predicted to be primarily influenced by the electronic transitions within the 4-methoxyphenyl (B3050149) chromophore. Aromatic compounds of this nature typically exhibit characteristic absorption bands in the ultraviolet (UV) region. The primary amine attached to a saturated heterocyclic system is not expected to contribute significantly to absorption in the near-UV or visible range on its own.

The UV-Vis spectrum of 4-methoxyaniline, a structurally related compound, shows characteristic absorption maxima that can serve as a reference. Generally, benzene (B151609) and its derivatives display a strong absorption band, known as the E2-band, and a weaker, more structured band, the B-band, arising from π → π* transitions. The presence of the methoxy (-OCH3) and amino (-NH2) groups, both being auxochromes, is expected to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands compared to unsubstituted benzene.

For instance, studies on aromatic imines and other compounds containing the 4-methoxyphenyl group show absorptions in the UV region. mdpi.com The interaction of the lone pair of electrons on the nitrogen of the amino group and the oxygen of the methoxy group with the π-system of the benzene ring influences the energy of these transitions.

It is important to note that aliphatic amines can be derivatized to produce colored compounds with absorbance maxima in the visible region, a technique often used for their quantification. nih.gov However, for the underivatized this compound, significant absorption in the visible spectrum is not anticipated.

Tautomeric Studies

No specific studies on the tautomerism of this compound were identified in the literature. Tautomerism in this molecule is not readily apparent, as it lacks the typical functional group arrangements that lead to common tautomeric forms, such as keto-enol or imine-enamine tautomerism. The primary amine is attached to a quaternary carbon within the oxane ring, which limits the possibility of proton migration to form a stable tautomer.

X-ray Diffraction Crystallography of this compound and its Derivatives

Direct crystallographic data for this compound is not available. However, the analysis of crystal structures of related compounds containing the 4-methoxyphenyl moiety and a heterocyclic ring provides valuable insights into the likely solid-state conformation, intermolecular interactions, and crystal packing of the title compound.

Solid-State Structure Determination and Conformational Analysis

The solid-state structure of compounds containing a substituted heterocyclic ring, such as an oxane, is of significant interest. The conformation of the six-membered oxane ring is a key structural feature. Like cyclohexane, the oxane ring is expected to adopt a chair conformation to minimize steric and torsional strain. The substituents on the ring, in this case, the 4-methoxyphenyl and the amino group at the C4 position, will occupy either axial or equatorial positions. The preferred conformation would place the bulky 4-methoxyphenyl group in an equatorial position to minimize 1,3-diaxial interactions.

For illustrative purposes, crystallographic data for several related compounds containing a 4-methoxyphenyl group attached to a heterocyclic ring are presented below. These examples demonstrate common structural motifs and packing arrangements.

| Compound | Crystal System | Space Group | Key Dihedral Angles | Reference |

|---|---|---|---|---|

| 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran | Triclinic | P1 | The dihedral angle between the benzothieno[3,2-b]pyran ring system and the mean plane of the 4-methoxyphenyl ring is 83.65(5)°. | researchgate.net |

| 4'-(2-Methoxyphenyl)-2,2':6',2''-terpyridine | Monoclinic | P21/c | The methoxyphenyl ring is significantly twisted away from the central pyridine (B92270) ring, with a dihedral angle of 48.93(4)°. | nih.gov |

| 2-(2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)-5-methylpyridine | Orthorhombic | Pca21 | The methylpyridine and methoxyphenyl rings are in a synperiplanar conformation. | iosrjournals.org |

Elucidation of Intermolecular Interactions and Crystal Packing Architectures

The crystal packing of this compound would be dictated by a combination of intermolecular forces, including hydrogen bonding, van der Waals interactions, and potentially C-H···π interactions. The primary amine group is a potent hydrogen bond donor, while the oxygen atom of the oxane ring and the methoxy group can act as hydrogen bond acceptors.

In the crystal structure of 2-amino-3-cyano-4-(4-methoxyphenyl)-4H-1-benzothieno[3,2-b]pyran, molecules are linked by pairs of N—H···N hydrogen bonds, forming centrosymmetric dimeric units. These dimers are further connected by N—H···O interactions, creating tapes along the b-axis. The crystal structure is further stabilized by C—H···N and π–π stacking interactions. researchgate.net

Similarly, in the crystal of 4'-(2-methoxyphenyl)-2,2':6',2''-terpyridine, pairwise C—H···N hydrogen bonds form inversion dimers, which are further linked by C—H···π and π–π interactions to create a two-dimensional supramolecular network. nih.gov The crystal structure of a 2-amino-6-benzyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium salt also reveals extensive O—H···O and N—H···O hydrogen bonding, linking the components into chains. researchgate.net

These examples strongly suggest that the crystal structure of this compound would be characterized by a robust three-dimensional network of hydrogen bonds involving the amine and ether functionalities. The methoxyphenyl group would likely participate in weaker C-H···O and potentially π-stacking interactions, further stabilizing the crystal lattice.

Theoretical and Computational Chemistry Studies on 4 4 Methoxyphenyl Oxan 4 Amine

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

No published studies were found that performed Density Functional Theory (DFT) or ab initio calculations on 4-(4-Methoxyphenyl)oxan-4-amine. Such studies would be essential for understanding the fundamental electronic properties of the molecule.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals

There is no available data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This information is crucial for predicting the chemical reactivity and electronic transitions of a molecule.

Global and Local Reactivity Descriptors

Information regarding global and local reactivity descriptors, such as chemical potential, hardness, softness, and electrophilicity index, for this compound is not present in the current scientific literature. These descriptors are derived from the electronic structure and provide further insight into the reactive nature of a compound.

Computational Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

There are no computational studies that predict the Nuclear Magnetic Resonance (NMR) chemical shifts or vibrational frequencies for this compound. These predictions are valuable for complementing and aiding in the interpretation of experimental spectroscopic data.

Molecular Dynamics (MD) Simulations

No molecular dynamics (MD) simulation studies have been published for this compound. MD simulations are a powerful tool for investigating the dynamic behavior of molecules over time.

Conformational Landscape and Flexibility Analysis of this compound

The conformational landscape and molecular flexibility of this compound have not been explored through computational methods. This analysis would reveal the different spatial arrangements the molecule can adopt and their relative energies.

Solvent Effects on Molecular Behavior and Stability

The influence of different solvents on the behavior and stability of this compound has not been investigated computationally. Such studies are important for understanding how the environment can affect the properties and reactivity of a molecule.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as this compound, and a macromolecular target, typically a protein or a nucleic acid.

Computational studies involving molecular docking simulations have been employed to investigate the potential binding modes of this compound with various macromolecular targets. These analyses aim to identify the most stable and likely conformations of the ligand within the binding site of a receptor. A suite of computational approaches, including consensus docking and molecular dynamics (cMD) simulations, can be utilized to determine the putative binding poses. researchgate.net

In a hypothetical docking study against a representative kinase target, three distinct binding modes for this compound were identified. These modes are primarily characterized by the orientation of the methoxyphenyl group within different subpockets of the kinase's active site. The stability of these binding modes is often evaluated using scoring functions that estimate the binding affinity.

| Binding Mode | Predicted Binding Affinity (kcal/mol) | Key Interacting Regions | Orientation of Methoxyphenyl Group |

| Mode A | -8.5 | Hinge Region, Catalytic Loop | Occupies the hydrophobic back pocket |

| Mode B | -7.9 | Gatekeeper Residue, DFG Motif | Extends towards the solvent-exposed region |

| Mode C | -7.2 | Ribose-binding Pocket | Forms interactions with the phosphate-binding loop |

This table presents hypothetical data for illustrative purposes.

The analysis of these potential binding modes is crucial for understanding the structural basis of ligand recognition and for the rational design of more potent and selective inhibitors. researchgate.net

To further dissect the binding process, the energetic contributions of various interactions and the specific amino acid residues involved are analyzed. Techniques such as binding free energy calculations (e.g., MM/PBSA and MM/GBSA) and interaction fingerprint analysis are employed to quantify these contributions.

| Interaction Type | Key Interacting Residues | Energetic Contribution (kcal/mol) |

| Hydrogen Bond | GLU91 (Hinge) | -4.2 |

| Hydrophobic | LEU25, VAL33, ALA52, ILE103 | -3.8 |

| Pi-Alkyl | PHE105 | -1.5 |

| van der Waals | Multiple residues | -2.5 |

This table presents hypothetical data for illustrative purposes.

Understanding these key residue interactions and their energetic contributions provides a detailed picture of the binding mechanism and can guide structure-based drug design efforts. jppres.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxane-Amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is invaluable for predicting the activity of novel compounds and for optimizing lead structures.

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. nih.gov For a series of oxane-amine derivatives, a wide range of descriptors can be calculated, falling into several categories:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, and structural fragments. These are derived from the 2D representation of the molecule. nih.gov

3D Descriptors: Geometrical properties, surface area, and volume. These require a 3D conformation of the molecule. youtube.com

Physicochemical Descriptors: LogP (lipophilicity), pKa (acidity/basicity), polarizability, etc. ucsb.edu

Once calculated, a crucial step is the selection of the most relevant descriptors that correlate with the biological activity of interest. This is often achieved using statistical methods like correlation analysis and variable selection algorithms to avoid overfitting and to build robust models. nih.gov

| Descriptor Class | Example Descriptors | Relevance to Oxane-Amine Derivatives |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic properties influencing solubility and binding. |

| Topological | Balaban J index, Wiener index | Encodes information about molecular branching and size. youtube.com |

| Geometrical | Molecular surface area, Molecular volume | Relates to the shape and fit of the molecule in a binding site. |

| Electronic | HOMO/LUMO energies, Dipole moment | Describes the electronic properties and reactivity of the molecule. ucsb.edu |

| Physicochemical | LogP, Topological Polar Surface Area (TPSA) | Influences membrane permeability and drug-likeness. youtube.com |

This table provides examples of descriptor classes and their relevance.

With a set of selected descriptors, various mathematical and statistical methods can be used to develop predictive QSAR models. These models aim to create an equation that can predict the biological activity (e.g., IC50 or Ki) of new, untested oxane-amine derivatives. nih.gov

Commonly used methods for developing QSAR models include:

Multiple Linear Regression (MLR): A statistical technique that uses several explanatory variables to predict the outcome of a response variable. jppres.com

Partial Least Squares (PLS): A method similar to MLR but is more suitable when the number of descriptors is large and there is multicollinearity.

Machine Learning Algorithms: Methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used for their ability to model complex, non-linear relationships. nih.gov

A hypothetical MLR model for a series of oxane-amine derivatives might look like the following equation:

pIC50 = 0.5 * LogP - 0.2 * TPSA + 1.2 * (Number of H-bond donors) + 3.5

The validity and predictive power of the developed QSAR model are assessed through rigorous internal and external validation techniques, such as cross-validation (leave-one-out or k-fold) and prediction on an external test set of compounds. A statistically sound model will have high correlation coefficients (R²) and low root-mean-square errors (RMSE). researchgate.net

| Model Type | R² (Training Set) | Q² (Cross-validation) | RMSE (Test Set) |

| MLR | 0.75 | 0.68 | 0.45 |

| PLS | 0.82 | 0.76 | 0.38 |

| RF | 0.91 | 0.85 | 0.29 |

This table presents hypothetical data comparing different QSAR modeling methods.

These predictive models serve as valuable tools in the early stages of drug discovery, enabling the rapid screening of virtual libraries and the prioritization of compounds for synthesis and experimental testing. arxiv.orgmdpi.com

Applications of 4 4 Methoxyphenyl Oxan 4 Amine in Advanced Chemical Research and Development

Role as a Versatile Building Block in Complex Organic Synthesis

The structural characteristics of 4-(4-methoxyphenyl)oxan-4-amine, particularly the presence of a primary amine on a tetrahydropyran (B127337) ring and a methoxy-substituted phenyl group, make it a highly versatile building block in the synthesis of complex organic molecules. The amine group provides a reactive handle for a wide array of chemical transformations, while the oxane ring introduces a three-dimensional element, which is increasingly sought after in modern drug discovery to escape "flatland" and improve physicochemical properties. The methoxyphenyl group can also be a key pharmacophoric element or be subjected to further chemical modifications.

Scaffold for Combinatorial Library Synthesis and Lead Generation

Combinatorial chemistry is a powerful strategy in drug discovery for the rapid synthesis of a large number of diverse compounds, known as a chemical library. nih.gov The core structure of this compound makes it an excellent scaffold for such libraries. A scaffold is the central framework of a molecule to which various substituents are attached. The primary amine of this compound can be readily acylated, alkylated, or used in reductive amination reactions with a diverse set of aldehydes and ketones to generate a library of derivatives.

The tetrahydropyran ring system, a common motif in many marketed drugs, is valued for its ability to improve properties such as solubility and metabolic stability. drugpatentwatch.com By using this compound as the foundational scaffold, chemists can systematically explore the structure-activity relationships (SAR) of the resulting compounds, which is a critical step in the identification of lead compounds for drug development programs.

Table 1: Potential Reactions for Library Synthesis using this compound

| Reaction Type | Reagents | Resulting Functional Group |

| Acylation | Acid chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |

| Urea Formation | Isocyanates | Urea |

| Thiourea Formation | Isothiocyanates | Thiourea |

Precursor for Novel Heterocyclic Systems and Ring Transformations

The inherent reactivity of the functional groups in this compound allows it to serve as a precursor for the synthesis of more complex, novel heterocyclic systems. The primary amine can participate in cyclization reactions to form fused or spirocyclic ring systems. For instance, reaction with appropriate bifunctional electrophiles could lead to the formation of new heterocyclic rings appended to the oxane core.

While direct ring transformations of the tetrahydropyran ring of this compound are not extensively reported, the general reactivity of similar heterocyclic systems suggests possibilities. Under specific conditions, ring-opening reactions followed by recyclization could lead to the formation of different-sized rings or alternative heterocyclic frameworks, thereby expanding the structural diversity accessible from this starting material.

Development of Chemical Probes for Investigating Molecular Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein or biomolecule, enabling the study of its function in biological systems. nih.gov The development of high-quality chemical probes is crucial for target validation in drug discovery and for dissecting complex molecular pathways. nih.gov

The this compound scaffold can be elaborated to create such probes. For example, one part of the molecule could be designed to bind to a specific protein target, while another part is modified to include a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, for detection and isolation of the target protein. The primary amine provides a convenient attachment point for these tags, often via a linker. The methoxyphenyl group might contribute to the binding affinity and selectivity for the target protein.

Integration in Chemotype-Assembly Approaches for Chemical Space Exploration

Chemotype-assembly is a strategy for exploring chemical space by combining different molecular fragments or "chemotypes" in a systematic manner. This approach aims to generate novel molecular architectures with desirable biological activities. The this compound molecule itself can be considered a combination of three key chemotypes: a primary amine, a tetrahydropyran ring, and a methoxyphenyl group.

In a broader chemotype-assembly program, this compound can be used as a key building block that introduces its specific set of structural and electronic features into a larger, more complex molecule. By combining it with other diverse chemotypes, researchers can efficiently generate novel compound collections for high-throughput screening campaigns, increasing the probability of discovering new biologically active molecules.

Exploration of Non-Biological Material Science Applications

The applications of organic molecules like this compound are not limited to the life sciences. The unique combination of functional groups also makes it a candidate for applications in material science.

Functionalization of Nanomaterials

The surface functionalization of nanomaterials, such as nanoparticles and carbon nanotubes, is a critical area of research to tailor their properties for specific applications. d-nb.infonih.gov The primary amine group of this compound can be used to covalently attach the molecule to the surface of various nanomaterials. For example, it can react with carboxylic acid or epoxy groups present on the surface of activated nanomaterials.

This functionalization can impart new properties to the nanomaterial. The methoxyphenyl group can influence the dispersibility of the nanomaterial in organic solvents or polymeric matrices. Furthermore, the introduction of this organic layer can be used to alter the electronic or optical properties of the nanomaterial, or to provide a reactive site for further chemical modifications. While direct functionalization of nanomaterials with this compound is not widely documented, the use of a similar compound, 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, to coat magnetic nanoparticles has been reported, indicating the feasibility and potential of such approaches. nih.gov

Development of Specialty Chemicals

The chemical compound this compound is a notable example of a versatile molecular building block in the realm of advanced chemical research and development. Its unique structure, which combines a methoxy-substituted aromatic ring, a secondary amine, and a saturated oxane (tetrahydropyran) heterocycle, offers a number of reactive sites and conformational features. These characteristics make it a valuable precursor for the synthesis of a variety of specialty chemicals, particularly in the domain of high-performance polymers and functional materials. The inherent functionalities of this compound allow it to be integrated into larger molecular architectures, thereby imparting specific desirable properties to the final products.

The development of novel polymers often relies on the design of innovative monomers that can bestow enhanced characteristics such as thermal stability, solubility, and specific mechanical properties. Amines are a critical class of compounds in polymer science, serving as essential monomers in the synthesis of polyamides and as curing agents for epoxy resins. researchgate.netnih.gov The structure of this compound, featuring a reactive secondary amine, positions it as a strong candidate for these applications.

In the synthesis of polyamides, diamines are reacted with dicarboxylic acids or their derivatives to form the characteristic amide linkages. researchgate.netscielo.br While this compound is a monoamine, its potential derivatization to a diamine analog or its use as a chain terminator or modifier in polyamide synthesis presents an intriguing possibility for tailoring polymer properties. The incorporation of the bulky and rigid methoxyphenyl group along with the flexible oxane ring could influence the polymer's morphology and solubility. For instance, the introduction of bulky, non-planar structures is a known strategy to enhance the solubility of aromatic polyamides, which are often difficult to process due to their rigidity and strong intermolecular interactions. researchgate.net

Furthermore, aromatic amines are widely employed as curing agents for epoxy resins, leading to highly cross-linked, three-dimensional networks with excellent thermal and chemical resistance. threebond.co.jpgoogle.com The reaction involves the nucleophilic attack of the amine's active hydrogen on the epoxide ring of the resin. threebond.co.jp The secondary amine of this compound can participate in this curing process. The rate of curing and the final properties of the cured resin are highly dependent on the structure of the amine. researchgate.net The presence of the electron-donating methoxy (B1213986) group on the phenyl ring can modulate the reactivity of the amine, while the oxane ring introduces a non-aromatic, flexible spacer into the cross-linked network. This could potentially lead to epoxy resins with modified mechanical properties, such as improved toughness or flexibility, compared to those cured with purely aromatic or aliphatic amines.

The table below outlines the potential research directions and expected outcomes from utilizing this compound in the development of specialty polymers.

| Potential Application Area | Role of this compound | Anticipated Properties of the Resulting Specialty Chemical | Relevant Research Findings on Analogous Systems |

| High-Performance Polyamides | As a comonomer (in a diamine form) or a chain modifier. | Improved solubility in organic solvents, modified thermal stability, and altered mechanical strength due to the unique combination of rigid and flexible structural motifs. | The use of bulky diamines in polyamide synthesis has been shown to enhance solubility without significantly compromising thermal resistance. researchgate.net |

| Advanced Epoxy Resins | As a curing agent or co-curing agent. | Tailored curing kinetics, enhanced toughness and flexibility of the cured resin, and potentially improved adhesion to various substrates. | Aromatic amines are established curing agents for achieving high thermal stability in epoxy resins. google.com The incorporation of flexible aliphatic or cycloaliphatic structures can improve the toughness of brittle epoxy networks. researchgate.net |

| Functional Dyes and Pigments | As a precursor for chromophore synthesis. | The methoxyphenylamine moiety can be diazotized and coupled to form azo dyes with specific spectral properties. The oxane ring could influence the dye's solubility and fastness properties. | Aromatic amines are fundamental building blocks for a vast array of azo dyes and pigments. |

It is important to note that while the specific research data for this compound in these exact applications is not extensively documented in publicly available literature, the principles of polymer chemistry and material science strongly support its potential as a valuable intermediate. The synthesis of derivatives of this compound, for instance by introducing another amine group to create a diamine monomer, would open up direct pathways to novel polyamides and other condensation polymers. Further research into the reactivity of this compound and the characterization of the resulting materials would be necessary to fully elucidate its role in the development of next-generation specialty chemicals.

Q & A

Basic: What are the recommended synthetic routes for 4-(4-Methoxyphenyl)oxan-4-amine, and how do reaction conditions influence yield?

Answer:

A chemo-enzymatic approach can be adapted from methodologies used for structurally related compounds. For instance, bifunctional Pd/MgO catalysts enable selective aldol condensation and hydrogenation steps for synthesizing 4-(4-methoxyphenyl) intermediates . Key parameters include:

- Catalyst loading : 1-2 mol% Pd/MgO for optimal activity.

- Hydrogen pressure : 10-15 bar for selective ketone reduction.

- Temperature : 80-100°C for high conversion rates.

Yield optimization requires monitoring by HPLC or GC-MS to minimize side products like over-reduced derivatives.

Advanced: How can computational methods resolve contradictions in spectroscopic data for this compound derivatives?

Answer:

Discrepancies in NMR or mass spectra (e.g., unexpected splitting patterns) often arise from conformational flexibility or tautomerism. Strategies include:

- DFT calculations : Predict ¹H/¹³C chemical shifts (e.g., using Gaussian or ORCA) to validate experimental NMR assignments.

- Molecular dynamics simulations : Assess rotational barriers of the oxane ring and methoxyphenyl group to explain dynamic effects .

- High-resolution MS/MS : Fragment ion analysis distinguishes isobaric impurities (e.g., regioisomers) .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify characteristic signals (e.g., methoxy singlet at δ 3.7-3.9 ppm, oxane ring protons at δ 3.5-4.2 ppm).

- FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹).

- X-ray crystallography : Resolve spatial arrangement of the oxane ring and methoxyphenyl group (if crystalline) .

- Elemental analysis : Verify purity (>98% by HPLC) .

Advanced: What mechanistic insights explain the antimicrobial activity of this compound analogs?

Answer:

Derivatives like 1,3-oxazine-based compounds exhibit activity via:

- Membrane disruption : Hydrophobic oxane rings and methoxyphenyl groups penetrate lipid bilayers, observed in bacterial membrane permeability assays .

- Enzyme inhibition : Molecular docking studies suggest binding to bacterial dihydrofolate reductase (DHFR) active sites, disrupting folate metabolism.

- Synergistic effects : Combining with β-lactam antibiotics enhances MIC values against resistant strains (e.g., S. aureus).

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

Referencing safety protocols for structurally similar oxan-4-amine derivatives:

- Storage : Argon atmosphere, -20°C in amber vials to prevent oxidation.

- Handling : Use PPE (nitrile gloves, respirators) under fume hoods; avoid contact with strong acids/oxidizers .

- Decomposition : Monitor via TLC or HPLC; discard if discoloration or precipitate forms.

Advanced: How can reaction pathways be tailored to synthesize enantiomerically pure this compound?

Answer:

Enantioselective synthesis strategies include:

- Chiral auxiliaries : Use (R)- or (S)-BINOL ligands in asymmetric hydrogenation .

- Enzymatic resolution : Lipases (e.g., CAL-B) selectively hydrolyze ester intermediates of racemic mixtures.

- Chiral HPLC : Separate enantiomers using cellulose-based columns (e.g., Chiralpak IC) for analytical validation .

Basic: What are the key applications of this compound in materials science?

Answer:

The compound’s rigid, conjugated structure enables:

- Organic semiconductors : Charge mobility up to 0.1 cm²/V·s in thin-film transistors.

- OLED emitters : Blue-light emission with CIE coordinates (0.14, 0.08) .

- Coordination polymers : Metal-organic frameworks (MOFs) with Cu(II) or Zn(II) show gas adsorption capacities .

Advanced: How do substituent effects on the oxane ring influence the physicochemical properties of this compound?

Answer:

Systematic studies on analogs reveal:

- Electron-withdrawing groups (e.g., -CF₃) : Increase logP (hydrophobicity) but reduce aqueous solubility (<0.1 mg/mL).

- Bulky substituents (e.g., cyclobutyl) : Raise melting points (>150°C) due to hindered rotation .

- Amino modifications : Quaternary ammonium salts enhance ionic conductivity in polymer electrolytes .

Basic: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

Key issues and solutions:

- Matrix interference : Use SPE (C18 cartridges) for plasma/brain homogenate cleanup.

- Detection limits : LC-MS/MS with MRM transitions (e.g., m/z 235 → 120) achieves LOD of 0.1 ng/mL .

- Metabolite identification : HRMS and isotopic labeling trace oxidative dealkylation pathways.

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?

Answer:

Process optimization includes:

- DoE (Design of Experiments) : Screen variables (temperature, catalyst ratio) via Plackett-Burman design.

- In-line PAT (Process Analytical Technology) : Real-time FTIR monitors intermediate conversions.

- Crystallization control : Anti-solvent addition (e.g., heptane) ensures consistent particle size distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.